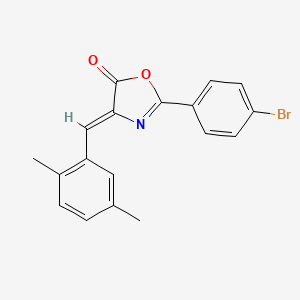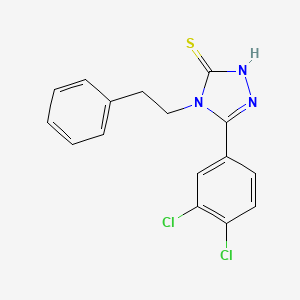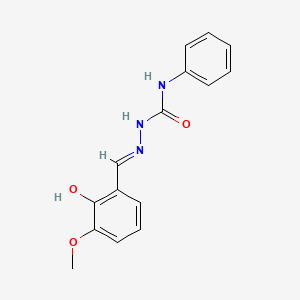
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one, also known as BMB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of oxazolone derivatives, which have been extensively studied for their diverse biological activities.
科学的研究の応用
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has shown promising results in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. It has been reported to inhibit the production of inflammatory mediators such as nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
作用機序
The mechanism of action of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also inhibits the activation of mitogen-activated protein kinases, which are involved in the regulation of cell growth, differentiation, and apoptosis. Moreover, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to modulate various biochemical and physiological processes, including the regulation of oxidative stress, inflammation, and cancer progression. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also inhibits the expression of various pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. Furthermore, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, thereby preventing tumor growth and metastasis.
実験室実験の利点と制限
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in the laboratory using simple and cost-effective methods. However, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has certain limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties. Moreover, the mechanism of action of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, and further studies are required to elucidate its therapeutic potential and optimize its pharmacological properties.
将来の方向性
There are several future directions for the research on 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one, including the optimization of its pharmacological properties, the development of novel drug delivery systems, and the identification of new therapeutic targets. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one can be modified to improve its solubility, bioavailability, and pharmacokinetic properties, which can enhance its therapeutic efficacy. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, can improve the targeted delivery of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one to specific tissues and cells. Furthermore, the identification of new therapeutic targets, such as epigenetic regulators and immune checkpoints, can expand the therapeutic applications of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one and enhance its clinical utility.
Conclusion:
In conclusion, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is a promising heterocyclic compound that has shown significant potential in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has certain limitations, including its low solubility and the need for further optimization of its pharmacological properties. Future research on 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one can expand its therapeutic applications and enhance its clinical utility.
合成法
The synthesis of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one involves the condensation reaction between 4-bromoaniline and 2,5-dimethylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one obtained from this method is around 70%.
特性
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(2,5-dimethylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-11-3-4-12(2)14(9-11)10-16-18(21)22-17(20-16)13-5-7-15(19)8-6-13/h3-10H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLEGABTGPRKD-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B6088718.png)
![1-(1-azocanyl)-3-[4-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6088732.png)

![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B6088757.png)
![1,5-dimethyl-4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6088762.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}propanamide](/img/structure/B6088771.png)
![2-amino-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6088773.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088774.png)
![3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)
![1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B6088789.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B6088800.png)
![1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6088807.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6088808.png)